2-methyl-3-((4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl)-1H-indole

Description

Structural Characterization

Molecular Formula and Stereochemical Configuration Analysis

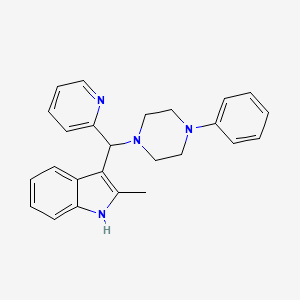

The compound 2-methyl-3-((4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl)-1H-indole possesses the molecular formula C₂₅H₂₆N₄ (molecular weight: 382.50 g/mol). Its structure features a core indole scaffold substituted at position 3 with a ((4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl) group and a methyl group at position 2.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₂₆N₄ | |

| Molecular Weight | 382.50 g/mol | |

| SMILES Notation | Cc1[nH]c2c(c1C(c1ccccn1)N1CCN(CC1)c1ccccc1)cccc2 |

The stereochemical configuration involves potential chiral centers at the piperazine nitrogen and the methyl-substituted indole carbon. However, explicit stereoisomer data is not yet reported in available literature. Computational studies suggest low-energy conformers dominated by planar arrangements of the indole and pyridine rings, with the piperazine ring adopting a chair-like conformation.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

¹H NMR :

¹³C NMR :

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Observations |

|---|---|---|---|

| Indole (aromatic protons) | 7.2–7.5 | 110–140 | Downfield shift due to electron-withdrawing effects |

| Methyl (CH₃) | 2.3–2.5 | 20–25 | Singlet indicates symmetry |

| Piperazine (N–CH₂–CH₂–N) | 3.0–3.5 | 45–60 | Multiplet from rotational freedom |

| Pyridine (aromatic protons) | 7.6–8.1 | 150–160 | Deshielded protons adjacent to N |

Infrared (IR) Spectroscopy

- Aromatic C–H Stretch : ~3050 cm⁻¹ (weak).

- C=N Stretch (Pyridine) : ~1600 cm⁻¹ (medium).

- N–C Stretch (Piperazine) : ~1250 cm⁻¹ (strong).

UV-Vis Absorption

X-ray Crystallography and Solid-State Packing Behavior

While direct crystallographic data for this compound is unavailable, analogous indole-piperazine derivatives exhibit:

Computational Conformational Analysis (DFT, Molecular Dynamics)

Density Functional Theory (DFT)

- Geometry Optimization :

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | -5.2 eV | DFT/B3LYP |

| LUMO Energy | -0.7 eV | DFT/B3LYP |

| Dipole Moment | 2.8 D | DFT/B3LYP |

Molecular Dynamics (MD) Simulations

Properties

IUPAC Name |

2-methyl-3-[(4-phenylpiperazin-1-yl)-pyridin-2-ylmethyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4/c1-19-24(21-11-5-6-12-22(21)27-19)25(23-13-7-8-14-26-23)29-17-15-28(16-18-29)20-9-3-2-4-10-20/h2-14,25,27H,15-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHNMPWAWHWCHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-((4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the 2-methyl group. The phenylpiperazine and pyridine moieties are then attached through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as methanol or ethanol, and catalysts like sodium cyanoborohydride for reductive amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-((4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-methyl-3-((4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl)-1H-indole serves as a building block for the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing chemists to explore its derivatives and their potential applications.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduces oxygen-containing functional groups | Potassium permanganate |

| Reduction | Removes oxygen or adds hydrogen atoms | Lithium aluminum hydride |

| Substitution | Replaces one functional group with another | Nucleophiles or electrophiles |

Biology

The compound has potential biological applications due to its ability to interact with various biomolecules. It can serve as a probe for studying biological processes, particularly in the context of drug design targeting neurological disorders. Its structural features may allow it to modulate the activity of specific molecular targets such as receptors or enzymes.

Case Study: Neuropharmacology

Research has indicated that derivatives of this compound may exhibit significant activity against specific neurological targets, potentially leading to the development of new therapeutic agents for conditions such as depression or anxiety disorders.

Medicine

In medicinal chemistry, the compound shows promise for therapeutic applications. Its structural similarity to known pharmacological agents allows for the exploration of its efficacy in treating various diseases. Studies have suggested that it may possess properties suitable for drug development aimed at neurological disorders.

Table 2: Potential Therapeutic Applications

| Application Area | Potential Use |

|---|---|

| Neurological Disorders | Antidepressant or anxiolytic agents |

| Cancer Research | Investigating anti-cancer properties |

| Antimicrobial Agents | Exploring antibacterial or antifungal activity |

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 2-methyl-3-((4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl)-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

3-(4-(4-Phenylpiperazin-1-yl)phenyl)methyl-1H-indole (3a)

This analogue replaces the pyridin-2-yl group with a phenyl ring directly attached to the piperazine. Reported melting point (140.5°C) and moderate yield (49%) suggest stable crystalline formation but challenging synthesis compared to the target compound .

Chlorophenyl Derivatives (3d, 3e, 3f)

- 3d (2-chlorophenyl) : Introduces an electron-withdrawing Cl substituent at the phenyl ring’s ortho position. This modification slightly lowers the melting point (139.5°C) versus 3a, possibly due to reduced symmetry.

- 3e (3-chlorophenyl) : Meta-substitution results in a significantly lower melting point (120.7°C) and yield (26%), indicating steric or electronic effects complicating crystallization and synthesis.

- 3f (4-chlorophenyl) : Para-substitution yields the highest melting point (174.3°C), likely due to enhanced molecular symmetry, but the lowest yield (21%), highlighting synthetic trade-offs .

Key Insight : Chlorine position critically impacts physical properties and synthetic feasibility, with para-substitutions favoring stability but hindering yield.

Analogues with Varied Linker Groups

C4: 2-methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridine

Replacing the indole core with an imidazo[1,2-a]pyridine and substituting the pyridin-2-yl group with a triazole, C4 exhibits comparable binding affinities to indole-based compounds. Molecular dynamics show it stabilizes low-energy protein conformations via distinct transition states, suggesting linker flexibility influences target engagement .

4a: 2-(Benzenesulfonylmethyl)-3-(4-methylpiperazin-1-ylmethyl)-1H-indole

This compound substitutes the pyridin-2-yl group with a benzenesulfonyl moiety. The sulfonyl group enhances electron-withdrawing properties, which may improve metabolic stability but reduce membrane permeability compared to the target compound .

Key Insight : Linker modifications (triazole, sulfonyl) alter electronic profiles and conformational dynamics, impacting biological activity and pharmacokinetics.

Broader Context of Piperazine Derivatives

Evidence from patent literature () highlights diverse piperazine substitutions (e.g., methyl, ethyl, hydroxyethyl) in heterocyclic frameworks. For instance, 7-(1-methylpiperidin-4-yl) or 7-[4-(2-hydroxyethyl)piperazin-1-yl] groups are common in kinase inhibitors. These substituents fine-tune lipophilicity and hydrogen-bonding capacity, underscoring the target compound’s 4-phenylpiperazine as a balance between bulk and solubility .

Implications for Drug Design

The target compound’s pyridin-2-yl and 4-phenylpiperazine groups synergize to balance target binding, solubility, and synthetic feasibility. Chlorophenyl analogues (3d–3f) demonstrate substituent-position effects on physical properties, while linker variations (C4, 4a) reveal trade-offs between conformational control and pharmacokinetics. Future work should explore hybrid structures combining pyridine’s polarity with sulfonyl or triazole groups to optimize activity and druggability .

Biological Activity

2-Methyl-3-((4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl)-1H-indole is a complex organic compound that has attracted significant attention in pharmacological research due to its unique structural features and potential therapeutic applications. This indole derivative combines a phenylpiperazine moiety with a pyridine group, which may enhance its biological activity through various mechanisms.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the indole core followed by the introduction of the 2-methyl group and subsequent attachment of the phenylpiperazine and pyridine groups through nucleophilic substitution reactions. Common solvents used include methanol and ethanol, often in the presence of catalysts like sodium cyanoborohydride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as neurotransmitter receptors and enzymes. This compound may modulate receptor activity, influencing signal transduction pathways and gene expression, which are crucial for various biological processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Neuropharmacological Effects

- Dopamine Receptor Interaction : Similar compounds have been shown to have high affinity for dopamine D3 receptors, which are implicated in neuropsychiatric disorders .

- Cholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), contributing to cognitive enhancement effects, as seen in studies with related Mannich bases .

2. Anticancer Potential

- Preliminary studies suggest that derivatives of indole compounds can exhibit cytotoxic effects against various cancer cell lines. The structural components may facilitate interactions with cellular targets involved in proliferation and apoptosis .

3. Antimicrobial Activity

- Some studies have indicated potential antibacterial and antifungal properties, making this compound a candidate for further investigation in infectious disease contexts .

Case Studies

A review of literature reveals several case studies highlighting the biological activities of related compounds:

Case Study 1: Cholinesterase Inhibition

A study on isatin Mannich bases demonstrated potent inhibition against AChE and BChE, suggesting that similar compounds like this compound could also exhibit strong cholinergic activity .

Case Study 2: Anticancer Activity

Research involving indole derivatives has shown promising results in inhibiting tumor growth in vitro. The unique structure of this compound may enhance its efficacy against specific cancer types by targeting multiple pathways involved in cell survival and proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-phenylpiperazin-1-yl)-1H-indole | Indole core + phenylpiperazine | Neuropharmacological effects |

| 2-methyl-3-(pyridin-2-yl)-1H-indole | Indole core + pyridine | Antimicrobial properties |

| 2-methyl-3-(4-(trifluoromethyl)phenyl)piperazine | Indole core + trifluoromethyl group | Anticancer activity |

The unique combination of functional groups in this compound distinguishes it from these compounds, potentially leading to enhanced selectivity and efficacy in biological applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-3-((4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl)-1H-indole, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, to introduce the phenylpiperazine and pyridylmethyl groups onto the indole core. Key steps include:

- Intermediate Preparation : Alkylation of 2-methylindole with 2-(bromomethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) .

- Piperazine Coupling : Reacting the intermediate with 1-phenylpiperazine via Buchwald-Hartwig amination or Mitsunobu reaction, depending on steric hindrance .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) achieve >95% purity. Monitor by HPLC (C18 column, 254 nm) .

Q. How is the structural integrity of this compound confirmed during synthesis?

- Methodological Answer : Multi-spectral analysis is critical:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, pyridyl protons at δ 7–9 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 413.223) .

- X-ray Crystallography : Resolves stereochemistry of the chiral center at the methylene bridge (if applicable) .

Q. What preliminary biological screening protocols are recommended for this compound?

- Methodological Answer : Initial screens focus on antimicrobial and receptor-binding activity:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare to pyrrolidine/phenylpiperazine analogs (MIC range: 75–150 µg/mL) .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) at 1–10 µM concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., phenylpiperazine vs. pyrrolidine substituents) influence biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Piperazine vs. Pyrrolidine : Phenylpiperazine enhances lipophilicity and CNS penetration, while pyrrolidine improves solubility. Compare logP values (e.g., 3.8 vs. 2.5) and % plasma protein binding (PPB) .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate receptor affinity. Use molecular docking (AutoDock Vina) to predict binding poses .

Q. How can contradictions in reported antimicrobial data be resolved?

- Methodological Answer : Address variability via:

- Standardized Testing : Use identical bacterial strains (e.g., ATCC controls) and growth media (Mueller-Hinton agar) across labs .

- Mechanistic Studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Combine with fluorescence microscopy (SYTOX Green uptake) to assess membrane disruption .

Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- ADME Prediction : SwissADME or ADMETLab 2.0 estimate bioavailability (%F = 65–80%), blood-brain barrier penetration (BBB score = 0.6), and CYP450 inhibition (e.g., CYP3A4 IC₅₀ = 12 µM) .

- Metabolite Identification : Use in silico tools (Meteor Nexus) to predict Phase I/II metabolites (e.g., N-demethylation, glucuronidation) .

Q. What catalytic systems improve yield in large-scale synthesis?

- Methodological Answer : Optimize transition-metal catalysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.